(2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid
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Overview
Description
(2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid is an organic compound that features a bromine and chlorine atom attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-4-chlorophenol as a starting material, which undergoes a series of reactions to introduce the hydroxyacetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, followed by purification steps to isolate the desired product. The use of environmentally friendly solvents and catalysts is often emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid include:
- 2-Bromo-4-chlorophenol
- 2-Bromo-4-chloropropiophenone
- 2-Bromo-4-chlorobenzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the presence of the hydroxyacetic acid moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOIIGBCPDYTDH-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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